1-(Fluoromethyl)cyclopropanamine hydrochloride 1-(Fluoromethyl)cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1445951-06-3
VCID: VC2768604
InChI: InChI=1S/C4H8FN.ClH/c5-3-4(6)1-2-4;/h1-3,6H2;1H
SMILES: C1CC1(CF)N.Cl
Molecular Formula: C4H9ClFN
Molecular Weight: 125.57 g/mol

1-(Fluoromethyl)cyclopropanamine hydrochloride

CAS No.: 1445951-06-3

Cat. No.: VC2768604

Molecular Formula: C4H9ClFN

Molecular Weight: 125.57 g/mol

* For research use only. Not for human or veterinary use.

1-(Fluoromethyl)cyclopropanamine hydrochloride - 1445951-06-3

Specification

CAS No. 1445951-06-3
Molecular Formula C4H9ClFN
Molecular Weight 125.57 g/mol
IUPAC Name 1-(fluoromethyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C4H8FN.ClH/c5-3-4(6)1-2-4;/h1-3,6H2;1H
Standard InChI Key PMRVWCCUZFVRFL-UHFFFAOYSA-N
SMILES C1CC1(CF)N.Cl
Canonical SMILES C1CC1(CF)N.Cl

Introduction

Comparative Analysis with Structural Analogs

Understanding 1-(Fluoromethyl)cyclopropanamine hydrochloride requires examining its relationship to similar compounds, particularly its difluorinated and non-fluorinated counterparts.

Comparison with Difluorinated Analog

1-(Fluoromethyl)cyclopropanamine hydrochloride differs from 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride by containing one fewer fluorine atom. This structural difference results in distinct chemical behavior and properties. While the difluoromethyl variant has enhanced stability and reactivity due to the presence of two fluorine atoms, the monofluorinated compound would likely demonstrate intermediate characteristics between non-fluorinated and difluorinated analogs.

Comparison with Non-fluorinated Analog

When compared to 1-Methylcyclopropylamine hydrochloride (molecular weight 107.582 g/mol, boiling point 112°C at 760 mmHg) , the fluorinated variant would likely exhibit:

  • Higher molecular weight (approximately 125.57 g/mol vs 107.582 g/mol)

  • Potentially higher boiling point due to increased dipole moments

  • Greater metabolic stability against oxidative degradation

  • Different solubility profiles in various solvents

  • Altered electronic distribution affecting binding to target proteins

Table 1: Comparative Properties of Related Cyclopropylamine Compounds

Property1-Methylcyclopropylamine HCl1-(Fluoromethyl)cyclopropanamine HCl1-(Difluoromethyl)cyclopropan-1-amine HCl
Molecular FormulaC₄H₁₀ClNC₄H₉ClFN (estimated)C₄H₈ClF₂N
Molecular Weight107.582 g/mol ~125.57 g/mol (estimated)143.56 g/mol
Boiling Point112°C at 760 mmHg Higher than non-fluorinated (estimated)Highest of the series (estimated)
Metabolic StabilityLowestIntermediateHighest
Lipophilicity (logP)LowestIntermediateHighest
C-H Bond StrengthWeakestIntermediateStrongest

Synthesis and Preparation Methods

Synthetic ApproachKey ReagentsAdvantagesLimitations
Direct FluorinationDAST or Deoxofluor on hydroxymethyl precursorSelective monofluorination possiblePotential side reactions, moderate yields
Cyclopropanation of Fluorinated PrecursorsSimmons-Smith reagents with fluorinated alkenesWell-established methodologyStereochemical control challenging
Nucleophilic FluorinationAlkali metal fluorides with leaving group precursorsScalable, economicalMay require activation, variable selectivity
Electrophilic FluorinationN-Fluorobenzenesulfonimide (NFSI)Mild conditionsMore expensive reagents

Purification and Characterization

Purification of 1-(Fluoromethyl)cyclopropanamine hydrochloride would likely involve:

  • Recrystallization from appropriate solvent systems (ethanol/ether mixtures)

  • Column chromatography for removing reaction by-products

  • Conversion to and from free base form for purification

Characterization would employ multiple analytical techniques including:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structure and purity

  • Mass spectrometry for molecular weight confirmation

  • Elemental analysis to verify composition

  • X-ray crystallography to determine solid-state structure and stereochemistry

Spectroscopic Properties

Mass Spectrometry

The mass spectral fragmentation pattern would likely feature:

  • Molecular ion corresponding to the protonated free base (M+H)⁺ at m/z ~108

  • Loss of HF to give fragment at m/z ~88

  • Cyclopropyl ring opening fragments

  • Characteristic patterns for the fluoromethyl group

Chemical Reactivity and Stability

Stability Characteristics

The C-F bond in 1-(Fluoromethyl)cyclopropanamine hydrochloride would confer specific stability features:

  • Enhanced resistance to oxidative metabolism compared to non-fluorinated analogs

  • Greater thermal stability due to the stronger C-F bond (bond dissociation energy approximately 105-115 kcal/mol)

  • Improved shelf-life in pharmaceutical formulations

  • Reduced susceptibility to enzymatic degradation

Reactivity Patterns

The reactivity of 1-(Fluoromethyl)cyclopropanamine hydrochloride would be influenced by several structural features:

Table 3: Predicted Reactivity Comparison

Reaction Type1-(Fluoromethyl)cyclopropanamine HClCompared to Non-fluorinated AnalogCompared to Difluorinated Analog
Nucleophilic SubstitutionModerate reactivityDecreased reactivityIncreased reactivity
Oxidation ResistanceModerateImprovedLess effective
Base-catalyzed ReactionsModerate sensitivityMore sensitiveLess sensitive
Cyclopropyl Ring OpeningModerate propensityHigher propensityLower propensity
Metabolic StabilityModerateImprovedLower

Analytical Methods for Detection and Quantification

Modern analytical techniques suitable for detecting and quantifying 1-(Fluoromethyl)cyclopropanamine hydrochloride would include:

Table 4: Analytical Methods for 1-(Fluoromethyl)cyclopropanamine hydrochloride

Analytical TechniqueKey ParametersAdvantagesLimitations
HPLC-MS/MSC18 column, positive ionization modeHigh sensitivity, specificityRequires specialized equipment
¹⁹F NMR SpectroscopyReferenced to CFCl₃Direct detection of fluorineLower sensitivity than MS methods
GC-MSAfter derivatizationGood for volatile samplesMay require derivatization
LC-UV210-220 nm wavelengthSimple, accessibleLower specificity than MS
Capillary ElectrophoresisBuffer pH 2-3High resolutionMethod development can be complex

Research Challenges and Future Directions

Current Research Gaps

Several key research questions remain regarding 1-(Fluoromethyl)cyclopropanamine hydrochloride:

  • Optimized synthetic routes with high yield and stereoselectivity

  • Comprehensive physicochemical characterization data

  • Direct comparisons with mono-, di-, and non-fluorinated analogs

  • Structure-activity relationships in biological systems

  • Long-term stability studies under various conditions

Future Research Opportunities

Promising research directions include:

  • Development of enantioselective synthetic approaches

  • Exploration of applications in PET imaging as a fluorine-containing building block

  • Comparative studies with structurally related compounds to establish clear structure-property relationships

  • Investigation of biological targets where the monofluorinated compound might offer advantages over difluorinated or non-fluorinated analogs

  • Computational studies to predict binding interactions and optimize derivatives

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